molecular formula C25H36N6O6S B13864948 Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N'-Methyl)ethylenediamino Sildenafil

Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N'-Methyl)ethylenediamino Sildenafil

Cat. No.: B13864948
M. Wt: 548.7 g/mol
InChI Key: QGNJZXRGXYTQAB-UHFFFAOYSA-N
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Description

Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil is a complex organic compound that serves as an intermediate in the synthesis of various sildenafil derivatives. Sildenafil is widely known for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil typically involves multiple steps, including the protection of amine groups with the Boc group. One common method for introducing the Boc group is by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, such as treatment with trifluoroacetic acid (TFA), oxalyl chloride in methanol, or choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the reactions are efficient, cost-effective, and environmentally sustainable. The use of green chemistry principles, such as employing catalytic deep eutectic solvents, is becoming increasingly popular in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of sildenafil derivatives and other complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating erectile dysfunction and pulmonary arterial hypertension.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil involves its role as an intermediate in the synthesis of sildenafil derivatives. Sildenafil works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells in the blood vessels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des(methypiperazinyl) N-(tert-Butyloxycarbonyl) (N’-Methyl)ethylenediamino Sildenafil is unique due to its specific structure, which includes the Boc protecting group.

Properties

Molecular Formula

C25H36N6O6S

Molecular Weight

548.7 g/mol

IUPAC Name

tert-butyl N-[2-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C25H36N6O6S/c1-8-10-18-20-21(31(7)29-18)23(32)28-22(27-20)17-15-16(11-12-19(17)36-9-2)38(34,35)26-13-14-30(6)24(33)37-25(3,4)5/h11-12,15,26H,8-10,13-14H2,1-7H3,(H,27,28,32)

InChI Key

QGNJZXRGXYTQAB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCN(C)C(=O)OC(C)(C)C)OCC)C

Origin of Product

United States

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